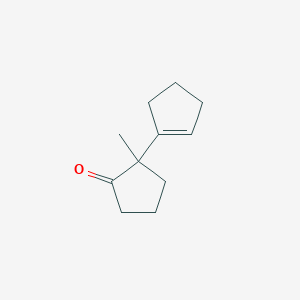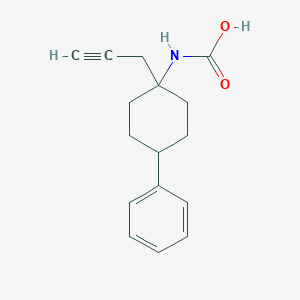
Cyclohexanol, 4-phenyl-1-(2-propynyl)-, carbamate, (E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexanol, 4-phenyl-1-(2-propynyl)-, carbamate, (E)- is an organic compound with the molecular formula C16H19NO2 This compound is a derivative of cyclohexanol, featuring a phenyl group, a propynyl group, and a carbamate functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 4-phenyl-1-(2-propynyl)-, carbamate, (E)- typically involves multiple steps:
Formation of the Cyclohexanol Derivative: The initial step involves the preparation of 4-phenyl-1-(2-propynyl)cyclohexanol. This can be achieved through the alkylation of cyclohexanol with phenylacetylene under basic conditions.
Carbamate Formation: The next step involves the reaction of the cyclohexanol derivative with an isocyanate to form the carbamate. This reaction is typically carried out under mild conditions, using a suitable solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
Cyclohexanol, 4-phenyl-1-(2-propynyl)-, carbamate, (E)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl and propynyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce different alcohols.
科学研究应用
Cyclohexanol, 4-phenyl-1-(2-propynyl)-, carbamate, (E)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Cyclohexanol, 4-phenyl-1-(2-propynyl)-, carbamate, (E)- involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The phenyl and propynyl groups can enhance the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Cyclohexanol, 4-phenyl-1-(2-propynyl)-, carbamate, (Z)-: This isomer differs in the configuration around the double bond.
Cyclohexanol, 4-phenyl-1-(2-propynyl)-, carbamate: Without the (E) or (Z) designation, this compound can exist as a mixture of isomers.
Uniqueness
Cyclohexanol, 4-phenyl-1-(2-propynyl)-, carbamate, (E)- is unique due to its specific (E)-configuration, which can influence its chemical reactivity and biological activity. This configuration can lead to different interactions with molecular targets compared to its (Z)-isomer.
属性
CAS 编号 |
41416-56-2 |
|---|---|
分子式 |
C16H19NO2 |
分子量 |
257.33 g/mol |
IUPAC 名称 |
(4-phenyl-1-prop-2-ynylcyclohexyl)carbamic acid |
InChI |
InChI=1S/C16H19NO2/c1-2-10-16(17-15(18)19)11-8-14(9-12-16)13-6-4-3-5-7-13/h1,3-7,14,17H,8-12H2,(H,18,19) |
InChI 键 |
KCRXXFUQNUJCIZ-UHFFFAOYSA-N |
规范 SMILES |
C#CCC1(CCC(CC1)C2=CC=CC=C2)NC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-{Butane-1,4-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-amine)](/img/structure/B14668427.png)


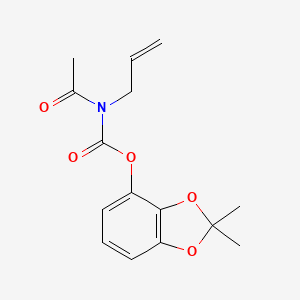
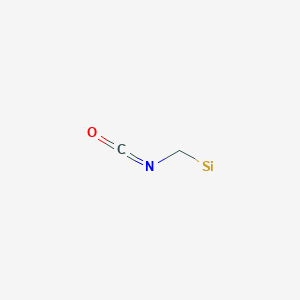
![N,N-Dimethyl-2-[4-(1-phenylethenyl)phenoxy]ethan-1-amine](/img/structure/B14668470.png)
![Pyridinium, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14668475.png)
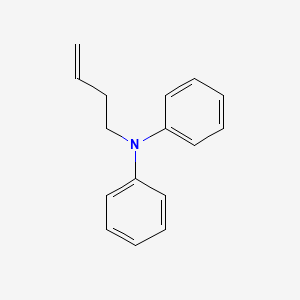
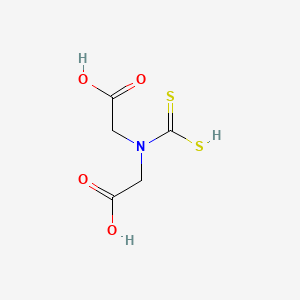

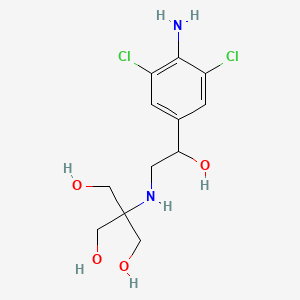
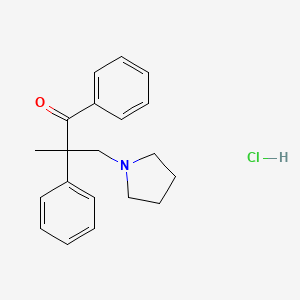
![4-chloro-2-[(E)-[(Z)-(5-chloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B14668498.png)
